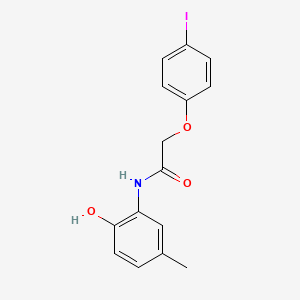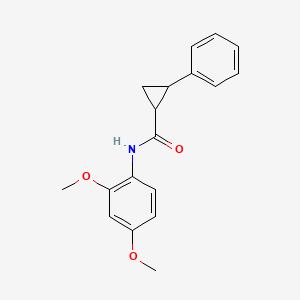![molecular formula C22H28O5 B5027517 4-{2-[2-(2-isopropyl-5-methylphenoxy)ethoxy]ethoxy}-3-methoxybenzaldehyde](/img/structure/B5027517.png)
4-{2-[2-(2-isopropyl-5-methylphenoxy)ethoxy]ethoxy}-3-methoxybenzaldehyde
カタログ番号:
B5027517
分子量:
372.5 g/mol
InChIキー:
AWAKUTACMSWMDI-UHFFFAOYSA-N
注意:
研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “4-{2-[2-(2-isopropyl-5-methylphenoxy)ethoxy]ethoxy}-3-methoxybenzaldehyde” is a complex organic molecule. It contains an aldehyde group (-CHO), an ether group (-O-), and a phenyl group (a ring of 6 carbon atoms, also known as a benzene ring). The isopropyl and methyl groups are types of alkyl groups, which are chains of carbon atoms of varying lengths .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the ether and aldehyde groups, and the attachment of the isopropyl and methyl groups. Without specific information or a known synthesis route for this compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The aldehyde group would likely be polar, while the ether and alkyl groups would be relatively nonpolar. The phenyl group could participate in aromatic stacking interactions .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of polar groups like the aldehyde could increase the compound’s solubility in polar solvents like water. The compound’s melting and boiling points, density, and other physical properties would depend on the specifics of its molecular structure and the interactions between its atoms .作用機序
将来の方向性
特性
IUPAC Name |
3-methoxy-4-[2-[2-(5-methyl-2-propan-2-ylphenoxy)ethoxy]ethoxy]benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28O5/c1-16(2)19-7-5-17(3)13-21(19)27-12-10-25-9-11-26-20-8-6-18(15-23)14-22(20)24-4/h5-8,13-16H,9-12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWAKUTACMSWMDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCCOCCOC2=C(C=C(C=C2)C=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
6-(5-bromo-2-methoxybenzylidene)-5-imino-2-(3-methylphe...
Cat. No.: B5027446
CAS No.:
4-{[2-(4-fluorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]m...
Cat. No.: B5027454
CAS No.:
N-(2-hydroxy-5-methylphenyl)-2-(4-iodophenoxy)acetamide
Cat. No.: B5027458
CAS No.:
N-(4-allyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-2-...
Cat. No.: B5027463
CAS No.:
![6-(5-bromo-2-methoxybenzylidene)-5-imino-2-(3-methylphenyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5027446.png)
![4-{[2-(4-fluorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}-2-methoxyphenyl 2-chlorobenzoate](/img/structure/B5027454.png)


![2-[2-(4-allyl-2-methoxyphenoxy)ethoxy]-5-chlorobenzaldehyde](/img/structure/B5027466.png)

![N-(tert-butyl)-2-[2-(1-methylethylidene)hydrazino]-2-oxoacetamide](/img/structure/B5027480.png)

![N-(imidazo[1,2-a]pyrimidin-2-ylmethyl)-2-(3-phenylpropyl)-1,3-benzoxazole-5-carboxamide](/img/structure/B5027491.png)
![2-{4-[(2-furylmethyl)amino]-2-hydroxy-6,7-dimethoxy-3-methyl-1-naphthyl}-N-phenylacetamide](/img/structure/B5027495.png)
![(3aS*,5S*,9aS*)-5-(5-ethyl-2-furyl)-2-(2-methoxybenzyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5027503.png)
![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-(2-nitrophenyl)-2-furamide](/img/structure/B5027511.png)
![5-[(5-bromo-2-furyl)methylene]-2-butyl-2-methyl-1,3-dioxane-4,6-dione](/img/structure/B5027525.png)
![1-[2-(3-fluorophenyl)ethyl]-N-[4-(methylthio)benzyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5027532.png)
